molecular formula C19H17ClF2N6O B2764830 (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1049456-01-0

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2764830
CAS No.: 1049456-01-0
M. Wt: 418.83
InChI Key: VICIJTOZHYYDKW-UHFFFAOYSA-N
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Description

The compound "(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone" (hereafter referred to as Compound X) is a synthetic small molecule featuring a tetrazole ring, a piperazine backbone, and substituted aryl groups. Key structural attributes include:

  • Tetrazole moiety: A five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.
  • 3,4-Difluorophenyl methanone: Introduces electron-withdrawing effects and conformational rigidity.
  • Piperazine linker: Provides flexibility and basicity, facilitating interactions with biological targets.

Properties

IUPAC Name

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N6O/c20-14-2-4-15(5-3-14)28-18(23-24-25-28)12-26-7-9-27(10-8-26)19(29)13-1-6-16(21)17(22)11-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICIJTOZHYYDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound is selectively synthetic lethal to cells expressing certain proteins, such as HRAS. It is able to inhibit GPX4, thereby inducing ferroptosis in cells. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.

Biochemical Pathways

The compound’s action on GPX4 affects the biochemical pathway related to ferroptosis. By inhibiting GPX4, the compound disrupts the normal functioning of this enzyme, leading to an increase in lipid peroxides. This accumulation of lipid peroxides triggers ferroptosis, leading to cell death.

Result of Action

The compound’s action results in the induction of ferroptosis in cells. This can lead to cell death, particularly in cells expressing certain proteins such as HRAS. This makes the compound potentially useful in the treatment of diseases characterized by the overexpression of these proteins.

Action Environment

The compound’s stability under various storage conditions is noted. It is stable for 1 year from the date of purchase as supplied, and solutions in DMSO may be stored at -20°C for up to 3 months. This suggests that the compound’s action and efficacy may be influenced by factors such as temperature and storage conditions.

Biological Activity

The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule with diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring , a tetrazole moiety , and a difluorophenyl group . These structural components are known to enhance the pharmacological profile of the compound, enabling interactions with various biological targets.

Property Value
Molecular FormulaC₁₈H₁₈ClF₂N₅O
Molecular Weight389.81 g/mol
CAS Number1049429-38-0

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes involved in disease pathways. The tetrazole ring enhances bioactivity through its interactions with biological targets, which can include:

  • Receptor Binding : The compound may exhibit selective binding properties that could lead to reduced side effects compared to existing drugs.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory and cancerous processes.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : The compound has shown potential in pain relief mechanisms, possibly through modulation of pain pathways.
  • Anticancer Activity : There is evidence suggesting cytotoxic effects against various cancer cell lines, making it a candidate for further cancer research.

Case Studies and Research Findings

Multiple studies have evaluated the biological activity of similar compounds containing tetrazole and piperazine moieties. For instance:

  • A study published in MDPI reported that derivatives with similar structures exhibited significant cytotoxicity against cancer cell lines, highlighting the importance of structural modifications on their activity .
  • Another research effort focused on the synthesis and evaluation of tetrazole-containing compounds for their antiviral activities, demonstrating varying degrees of effectiveness against influenza viruses .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands relative to others with similar structures:

Compound Name Key Features Biological Activity
2-Methyl-6-phenylethynylpyridineContains a pyridine ringKnown for mGluR5 antagonism
1-(4-Chlorophenyl)-2-methylhydrazineSimilar aromatic structureExhibits anti-cancer properties
3,5-Dimethylisoxazole derivativesVariations in substitutionPotential neuroprotective effects

The unique combination of a tetrazole ring with a piperazine structure gives this compound distinct pharmacological profiles not typically observed in other compounds.

Future Directions

Given its promising biological activity, future research should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Evaluating the therapeutic potential and safety profile through animal models.
  • Structure-Activity Relationship (SAR) Analysis : Further modifications to optimize efficacy and reduce toxicity.

Comparison with Similar Compounds

Structural Analog 1: Sulfonyl Piperazine-Tetrazole Derivatives

Synthesis: Analog 1 derivatives (e.g., 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone) are synthesized via nucleophilic substitution between bromoethanone intermediates and tetrazole-5-thiols in ethanol with triethylamine . Key Differences:

  • Substituent: Compound X features a methanone group, whereas Analog 1 uses a sulfonyl group.
  • Linker : Compound X employs a methyl bridge, while Analog 1 uses a thioether linkage.
    Implications :
  • The methanone group in Compound X may reduce polarity compared to sulfonyl, enhancing blood-brain barrier penetration.
  • Thioether linkers in Analog 1 could increase susceptibility to oxidative metabolism compared to Compound X’s stable methyl bridge.

Structural Analog 2: Fluoroaryl-Thiazole-Triazole Hybrids

Structure : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole feature fluorophenyl groups, thiazole, and triazole rings .
Key Differences :

  • Heterocycles : Analog 2 uses thiazole and triazole , whereas Compound X relies on tetrazole and piperazine .
  • Planarity : Analog 2 exhibits near-planar conformations, except for one fluorophenyl group oriented perpendicularly . Compound X’s 3,4-difluorophenyl group may adopt a similar perpendicular orientation, affecting target binding.
    Implications :
  • Thiazole/triazole systems in Analog 2 enhance π-stacking but may reduce solubility compared to Compound X’s piperazine.

Bioactivity Context

  • Antiproliferative Activity : Sulfonyl piperazine-tetrazole analogs (e.g., Analog 1) show preliminary antiproliferative effects, likely through kinase inhibition .
  • Ferroptosis Induction : Fluorinated aryl groups (as in Compound X) are common in ferroptosis-inducing compounds (FINs), which target redox imbalances in cancers .

Data Table: Structural and Functional Comparison

Feature Compound X Analog 1 (Sulfonyl Piperazine) Analog 2 (Thiazole-Triazole)
Core Structure Tetrazole-piperazine-methanone Tetrazole-thioether-sulfonyl piperazine Thiazole-triazole-fluorophenyl
Aryl Substituents 4-Chlorophenyl, 3,4-difluorophenyl Varied phenylsulfonyl 4-Fluorophenyl, 4-chlorophenyl
Synthesis Solvent Not specified (likely ethanol/DMF) Ethanol, triethylamine Dimethylformamide
Bioactivity Hypothesized: Antiproliferative, FIN Antiproliferative Structural focus (no bioactivity data)
Metabolic Stability High (tetrazole, methyl bridge) Moderate (thioether susceptible) High (rigid heterocycles)

Research Findings and Implications

Fluorophenyl Effects: The 3,4-difluorophenyl group may improve target selectivity over mono-fluorinated analogs due to enhanced steric and electronic effects .

Therapeutic Potential: Structural similarities to FINs (e.g., fluorinated aromatics) suggest Compound X could exploit ferroptosis pathways in cancers like oral squamous cell carcinoma .

Notes

  • Contradictions : emphasizes sulfonyl piperazines for antiproliferative activity, while highlights fluorophenyl groups in ferroptosis. Compound X’s hybrid structure may bridge these mechanisms.
  • Limitations : Direct bioactivity data for Compound X is absent in the provided evidence; inferences are based on structural analogs.

Q & A

Q. What are the common synthetic routes for preparing (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone, and what analytical techniques validate its purity?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the tetrazole ring via cycloaddition of sodium azide with nitriles under acidic conditions.
  • Step 2 : Alkylation of the tetrazole moiety with a piperazine derivative.
  • Step 3 : Coupling the piperazine-tetrazole intermediate with a 3,4-difluorobenzoyl chloride.

Q. Validation :

  • Nuclear Magnetic Resonance (NMR) confirms functional groups and connectivity.
  • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight.
  • X-ray crystallography (if crystals are obtainable) resolves the 3D structure .

Q. How do researchers characterize the structural features of this compound to ensure correct synthesis?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and crystal packing (e.g., Hirshfeld surface analysis identifies intermolecular interactions) .
  • FT-IR Spectroscopy : Confirms the presence of tetrazole (C=N stretch ~1600 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups.
  • Elemental Analysis : Validates stoichiometric composition .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screens focus on:

  • Enzyme Inhibition Assays : Target enzymes like kinases or proteases linked to diseases.
  • Cytotoxicity Testing : Use cell lines (e.g., HEK293, HepG2) to assess safety margins.
  • Binding Affinity Studies : Radioligand displacement assays for receptor targets (e.g., GPCRs) .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step of the tetrazole-piperazine intermediate?

Critical factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen.
  • Temperature Control : Maintaining 0–5°C minimizes side reactions during alkylation.
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Contradictions may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or stability.
  • Structural Analogues : Subtle substituent changes (e.g., fluorine vs. chlorine) drastically affect target binding.
  • Mitigation : Standardize assay protocols and use isogenic cell lines to reduce variability .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Molecular Docking : Models interactions with target proteins (e.g., using AutoDock Vina).
  • QSAR Modeling : Correlates electronic (HOMO/LUMO) or steric parameters (logP) with bioactivity.
  • MD Simulations : Assesses conformational stability in aqueous or membrane environments .

Q. How can regioselectivity challenges during tetrazole functionalization be addressed?

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the piperazine nitrogen during alkylation.
  • Microwave-Assisted Synthesis : Accelerates reaction rates, reducing undesired byproducts.
  • In Situ Monitoring : LC-MS tracks reaction progress to optimize stoichiometry .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear Regression : Fits data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
  • ANOVA with Post Hoc Tests : Identifies significant differences between treatment groups.
  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-parametric datasets .

Q. How should researchers design experiments to study metabolic stability in vitro?

  • Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes (human/rat).
  • LC-MS/MS Quantification : Monitors parent compound depletion and metabolite formation.
  • Control Groups : Include verapamil (CYP3A4 substrate) as a positive control .

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